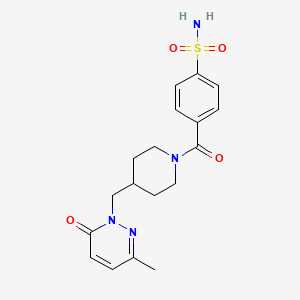

N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The specific structure of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide suggests that it may possess unique properties that could be leveraged in pharmacological contexts.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of aminoquinoline carboxamides with various reagents. For instance, a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were synthesized by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Although the specific synthesis of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is not detailed in the provided papers, similar synthetic routes could be employed, with modifications to introduce the methoxyphenyl and pyridinyl groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of a carboxamide moiety, as seen in the 3-quinoline carboxamides, is significant for the selective inhibition of certain kinases, such as the ataxia telangiectasia mutated (ATM) kinase . The substitution pattern on the quinoline ring can greatly influence the potency and selectivity of these compounds. The methoxyphenyl and pyridinyl groups in N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide are likely to contribute to its binding affinity and specificity towards biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which can be utilized to further modify their structure and enhance their biological activity. For example, the introduction of fluorophenoxy and cinnoline-3-carboxamide moieties has been shown to yield compounds with potent antiproliferative activity against cancer cell lines . The reactivity of the carboxamide group also allows for the formation of complexes with metal ions, which can be used for targeted delivery of therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and oral bioavailability, are important for their development as therapeutic agents. Compounds with a carboxylic acid moiety at the 2 position of the quinoline ring, as well as ester derivatives, have been found to exhibit good oral absorption . The presence of methoxy and ethoxy groups can also enhance oral activity . The specific properties of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would need to be empirically determined to assess its suitability for drug development.

properties

IUPAC Name |

N-(2-methoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-27-21-12-5-4-11-19(21)25-22(26)16-14-20(18-10-6-7-13-23-18)24-17-9-3-2-8-15(16)17/h2-14H,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBFDEVJWNMBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3004042.png)

![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)

![4-(3-methylbutyl)-1-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004048.png)

![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)

![Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B3004051.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)

![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)